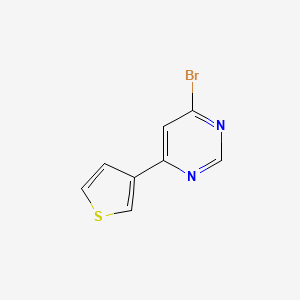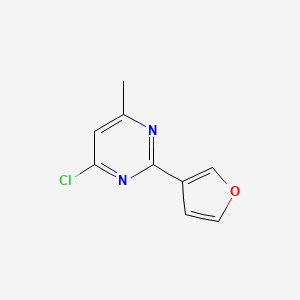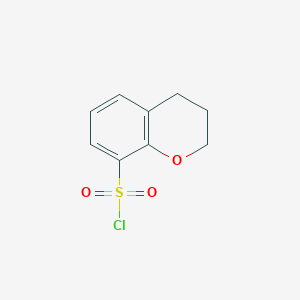
Chroman-8-sulfonyl chloride
Overview
Description
Chroman-8-sulfonyl chloride is an organic compound with the molecular formula C9H9ClO3S. It belongs to the class of sulfonyl chlorides, which are widely used as intermediates in organic synthesis. This compound is characterized by the presence of a chroman ring system fused with a sulfonyl chloride group at the 8th position. This compound is a valuable reagent in the synthesis of various biologically active molecules and pharmaceuticals.
Mechanism of Action
Mode of Action
The mode of action of Chroman-8-sulfonyl chloride is primarily through its reactivity as a sulfonyl chloride. Sulfonyl chlorides are electrophilic at the sulfur atom, allowing them to react with various nucleophiles. This reactivity can be utilized to form various types of bonds, including carbon-sulfur and nitrogen-sulfur bonds, which can alter the properties and activities of the target molecules .
Biochemical Pathways
Sulfonyl chlorides are known to be involved in a variety of chemical reactions, including the formation of sulfonamides and sulfonic esters . These reactions can potentially affect various biochemical pathways, depending on the specific targets of the resulting compounds.
Pharmacokinetics
Like other sulfonyl chlorides, it is likely to be rapidly metabolized in the body, potentially leading to a variety of metabolites depending on the specific reactions it undergoes .
Result of Action
The molecular and cellular effects of this compound are likely to be highly dependent on the specific targets it interacts with. Given its reactivity, it could potentially alter the function of target molecules, leading to changes in cellular processes .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the presence of different nucleophiles can affect its reactivity. Additionally, factors such as pH and temperature can influence the rate and outcome of its reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Chroman-8-sulfonyl chloride can be synthesized through several methods. One common approach involves the reaction of 8-bromochromane with chlorosulfonic acid. The reaction proceeds under controlled conditions to yield this compound . Another method involves the use of continuous flow protocols for the synthesis of sulfonyl chlorides from disulfides and thiols using 1,3-dichloro-5,5-dimethylhydantoin as a dual-function reagent for oxidative chlorination .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow processes are often employed to improve safety and efficiency by providing better control over reaction parameters and minimizing the risk of thermal runaway .
Chemical Reactions Analysis
Types of Reactions
Chroman-8-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines to form sulfonamides.
Oxidation Reactions: It can be oxidized to form sulfonic acids.
Reduction Reactions: It can be reduced to form sulfinic acids.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Oxidizing Agents: Hydrogen peroxide and other peroxides are used for oxidation reactions.
Reducing Agents: Sodium borohydride and other hydride donors are used for reduction reactions.
Major Products Formed
Sulfonamides: Formed from substitution reactions with amines.
Sulfonic Acids: Formed from oxidation reactions.
Sulfinic Acids: Formed from reduction reactions.
Scientific Research Applications
Chroman-8-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the modification of biomolecules for studying biological processes.
Medicine: It is a key intermediate in the synthesis of drugs with potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Chroman-8-sulfonyl chloride can be compared with other sulfonyl chlorides and chroman derivatives:
Chroman-4-sulfonyl chloride: Similar structure but with the sulfonyl chloride group at the 4th position.
Chroman-2-sulfonyl chloride: Similar structure but with the sulfonyl chloride group at the 2nd position.
Chroman-6-sulfonyl chloride: Similar structure but with the sulfonyl chloride group at the 6th position.
This compound is unique due to its specific position of the sulfonyl chloride group, which can influence its reactivity and the types of products formed in chemical reactions.
Properties
IUPAC Name |
3,4-dihydro-2H-chromene-8-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO3S/c10-14(11,12)8-5-1-3-7-4-2-6-13-9(7)8/h1,3,5H,2,4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICMATZNLBWDEAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=CC=C2)S(=O)(=O)Cl)OC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80670705 | |
| Record name | 3,4-Dihydro-2H-1-benzopyran-8-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80670705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1048970-15-5 | |
| Record name | 3,4-Dihydro-2H-1-benzopyran-8-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80670705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-dihydro-2H-1-benzopyran-8-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



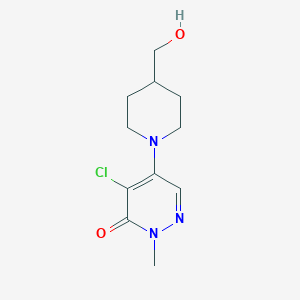
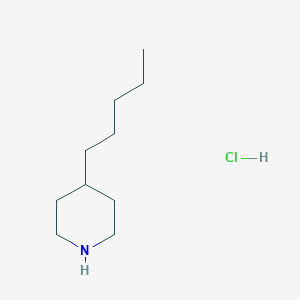
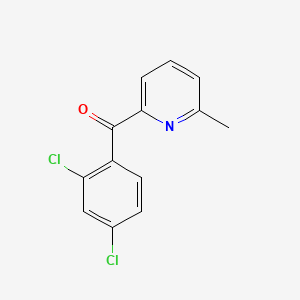
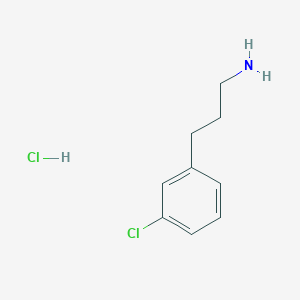
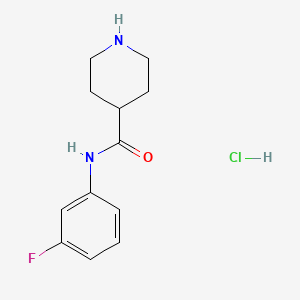
![1-[2-(5-mercapto-1,3,4-oxadiazol-2-yl)ethyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1463034.png)
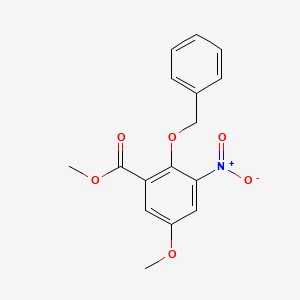
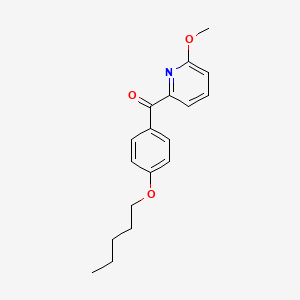

![2-(4-Methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B1463040.png)
